![molecular formula C9H16ClNO7 B14387625 perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate CAS No. 88308-97-8](/img/structure/B14387625.png)
perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate is a chemical compound that combines the strong oxidizing properties of perchloric acid with the unique structural features of the pyrrolidinone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate typically involves the reaction of perchloric acid with [(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate under controlled conditions. The reaction is carried out in a non-aqueous solvent such as glacial acetic acid to ensure the stability of the perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated titration systems. The process includes precise control of temperature and solvent composition to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of perchloric acid.
Substitution: Involving the acetate group.
Common Reagents and Conditions
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: May involve nucleophiles like amines or alcohols under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrrolidinone ring, while substitution reactions may produce various substituted acetate derivatives .
Applications De Recherche Scientifique
Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate has several scientific research applications:
Chemistry: Used as a reagent in non-aqueous titrations and as an oxidizing agent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate exerts its effects involves the strong oxidizing properties of perchloric acid. The compound can oxidize various substrates, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins, nucleic acids, and other biomolecules, resulting in various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perchloric acid: A strong oxidizing agent used in various chemical reactions.
[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate: A pyrrolidinone derivative with unique structural features.
Uniqueness
Perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate is unique due to the combination of the strong oxidizing properties of perchloric acid and the structural features of the pyrrolidinone derivative. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
88308-97-8 |
|---|---|
Formule moléculaire |
C9H16ClNO7 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C9H15NO3.ClHO4/c1-6(11)13-7-8(12)10(4)5-9(7,2)3;2-1(3,4)5/h7H,5H2,1-4H3;(H,2,3,4,5)/t7-;/m0./s1 |
Clé InChI |
CTNXZPDKDHHMGK-FJXQXJEOSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C(=O)N(CC1(C)C)C.OCl(=O)(=O)=O |
SMILES canonique |
CC(=O)OC1C(=O)N(CC1(C)C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
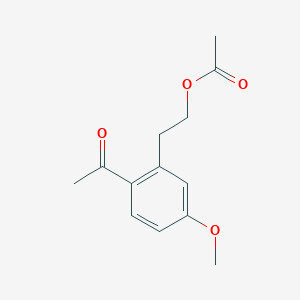
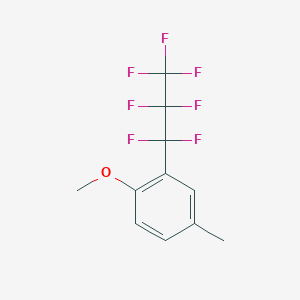
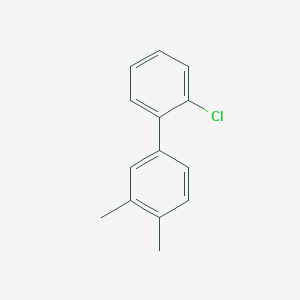

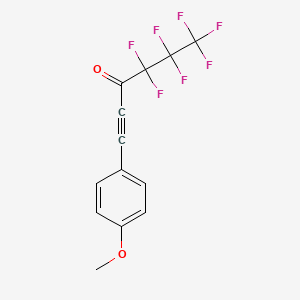
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
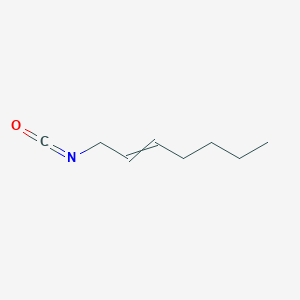
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
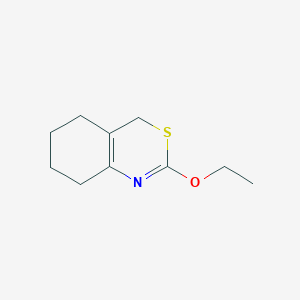

![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)


